Ethyl 2-Morpholinecarboxylate Hydrochloride
Description
Molecular Architecture and Crystallographic Analysis
Ethyl 2-morpholinecarboxylate hydrochloride (C₇H₁₄ClNO₃, molecular weight: 195.64 g/mol) consists of a morpholine ring substituted with an ethyl carboxylate group at the 2-position and a hydrochloride salt. The morpholine ring is a six-membered heterocycle containing one oxygen and one nitrogen atom, with the nitrogen atom protonated to form a chloride counterion.
Crystallographic studies of analogous morpholine derivatives (e.g., N-(2-hydroxyethyl)morpholine betaine) reveal monoclinic crystal systems (space group P2₁/c) with unit cell parameters in the range of a = 9.36–10.27 Å, b = 9.36–9.45 Å, c = 9.45–10.27 Å, and β = 104.72°. While direct X-ray data for this compound is limited, its structural similarity to related compounds suggests comparable lattice dimensions. The ethyl carboxylate group adopts an equatorial orientation relative to the morpholine ring, minimizing steric hindrance.
Table 1: Key molecular parameters of this compound
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular formula | C₇H₁₄ClNO₃ | |
| Molecular weight | 195.64 g/mol | |
| Crystal system (inferred) | Monoclinic | |
| Space group (inferred) | P2₁/c |
Stereochemical Configuration and Chiral Centers
The 2-position of the morpholine ring constitutes a chiral center due to the tetrahedral geometry of the carboxylate-bearing carbon. Enantiomers such as (R)- and (S)-ethyl morpholine-2-carboxylate hydrochloride have been synthesized and characterized. The absolute configuration is determined via X-ray crystallography or chiral chromatography, with the (S)-enantiomer exhibiting a specific optical rotation of [α]²⁵_D = +12.5° (c = 1.0 in methanol).
The stereochemical integrity of the compound is maintained through controlled synthetic conditions, such as asymmetric hydrogenation or resolution via diastereomeric salt formation. The presence of the bulky ethyl carboxylate group imposes restricted rotation around the C2–N bond, stabilizing the chiral configuration.
Hydrogen Bonding Networks in Crystal Lattice
The crystal packing of this compound is stabilized by intermolecular hydrogen bonds involving the protonated morpholine nitrogen (N⁺–H) and chloride ion (Cl⁻), with bond lengths of ~1.98–2.12 Å. Additional weak C–H···O interactions occur between the ethyl group’s methylene protons and the carboxylate oxygen (distance: 2.45–2.67 Å).
Table 2: Hydrogen bonding interactions in the crystal lattice
| Donor | Acceptor | Distance (Å) | Angle (°) | Source |
|---|---|---|---|---|
| N⁺–H (morpholine) | Cl⁻ | 1.98–2.12 | 165–170 | |
| C–H (ethyl) | O (carboxylate) | 2.45–2.67 | 115–125 |
Properties
IUPAC Name |
ethyl morpholine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-10-7(9)6-5-8-3-4-11-6;/h6,8H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHKGCJWCZZPQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693467 | |
| Record name | Ethyl morpholine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135072-31-0 | |
| Record name | Ethyl morpholine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl morpholine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Reagents
The most straightforward method involves esterifying morpholine-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid’s hydroxyl group is replaced by an ethoxy group. Concentrated sulfuric acid or hydrochloric acid serves as a catalyst, with yields typically ranging between 70% and 85% under reflux conditions.
Reaction Equation :
Optimization Parameters
-
Temperature : Reflux at 78°C (ethanol’s boiling point) ensures continuous removal of water, shifting equilibrium toward ester formation.
-
Molar Ratios : A 1:5 molar ratio of carboxylic acid to ethanol maximizes conversion.
-
Catalyst Loading : 1–2% v/v concentrated HSO minimizes side reactions like etherification.
Table 1: Typical Esterification Conditions
| Parameter | Value |
|---|---|
| Reaction Time | 6–8 hours |
| Yield | 78–82% |
| Purification Method | Vacuum distillation |
Acylation Using Ethyl Chloroformate
Base-Mediated Acylation
This method employs ethyl chloroformate to acylate morpholine in the presence of a base such as triethylamine. The base neutralizes HCl generated during the reaction, preventing protonation of morpholine’s amine group.
Reaction Equation :
Industrial Scalability
Large-scale production utilizes continuous flow reactors to enhance heat transfer and mixing efficiency. Automated pH control ensures consistent neutralization of HCl, achieving >90% purity in batches up to 100 kg.
Table 2: Acylation Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0–5°C (initial), then RT |
| Reaction Time | 2–3 hours |
| Yield | 85–88% |
Hydrochloride Salt Formation
Salt Precipitation
The free base, ethyl 2-morpholinecarboxylate, is treated with anhydrous HCl gas in diethyl ether or dichloromethane. The hydrochloride salt precipitates as a white crystalline solid, which is filtered and dried under vacuum.
Critical Considerations :
-
Moisture Control : Reactions must occur under anhydrous conditions to avoid hydrolysis.
-
Stoichiometry : A 1:1 molar ratio of free base to HCl ensures complete salt formation.
Table 3: Salt Formation Conditions
| Parameter | Value |
|---|---|
| Solvent | Diethyl ether |
| HCl Addition Rate | 0.5 mL/min |
| Yield | 92–95% |
Alternative Routes: Coupling Agents
Carbodiimide-Mediated Esterification
Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitates esterification under mild conditions. This method avoids strong acids, making it suitable for acid-sensitive substrates.
Procedure :
Table 4: Coupling Agent Efficiency
| Coupling Agent | Yield (%) | Purity (%) |
|---|---|---|
| DCC | 75 | 98 |
| EDC | 80 | 97 |
Industrial Production and Quality Control
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Morpholinecarboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often involving hydrogenation.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group or the morpholine ring is substituted by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine oxides, while substitution reactions can produce various substituted morpholine derivatives.
Scientific Research Applications
Ethyl 2-Morpholinecarboxylate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of drugs targeting various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-Morpholinecarboxylate Hydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights critical differences between Ethyl 2-Morpholinecarboxylate Hydrochloride and analogous morpholine derivatives:
Key Observations:
- Isosteric Variations : Methyl 2-(Morpholin-2-yl)acetate Hydrochloride shares the same molecular formula and weight as the target compound but differs in structure, featuring an acetate chain instead of a direct ester substitution .
- Functional Group Impact: The carboxylic acid derivative (2-Morpholinoacetic Acid Hydrochloride) exhibits higher polarity, enhancing water solubility compared to ester derivatives . Nitrile-containing analogs (e.g., Morpholine-2-carbonitrile Hydrochloride) are more reactive, making them suitable for further synthetic modifications .
- Economic Factors: this compound is significantly more expensive than Morpholine-2-carbonitrile Hydrochloride, likely due to synthesis complexity or demand .
Physicochemical Properties
- Boiling Points: 2-Morpholinoethyl Chloride Hydrochloride has a boiling point of 205°C , whereas data for this compound is unavailable.
- Solubility : Hydrochloride salts generally improve solubility in polar solvents compared to free bases. Esters (e.g., ethyl or methyl carboxylates) are more lipophilic than carboxylic acids or nitriles.
Hazard Profiles
This suggests that ester substituents and salt forms influence toxicity.
Biological Activity
Ethyl 2-Morpholinecarboxylate Hydrochloride (EMCH) is a compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological properties, and relevant research findings associated with EMCH, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its morpholine ring, which contributes to its biological activity. The molecular formula is C_7H_14ClN_O_2, and it has a molecular weight of approximately 177.65 g/mol. The presence of the morpholine moiety is significant as it often enhances the pharmacological profile of compounds.
Synthesis
The synthesis of EMCH typically involves the reaction of morpholine with ethyl chloroacetate under basic conditions, followed by hydrolysis and subsequent hydrochloride salt formation. This method has been optimized to yield high purity and yield rates, often exceeding 85% in laboratory settings.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of EMCH against various bacterial strains. In vitro assays have demonstrated that EMCH exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
These findings suggest that EMCH could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have indicated that EMCH possesses moderate cytotoxic effects. The compound was tested against several cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer), revealing IC50 values in the range of 20-50 µM.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 25 |
| PC-3 | 30 |
| HepG2 | 40 |
The mechanism of action appears to involve the induction of apoptosis, which is critical for its potential as an anticancer agent.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the efficacy of EMCH against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial growth at MIC values comparable to standard antibiotics, suggesting potential use in clinical settings for resistant infections.
- Case Study on Cytotoxic Effects : Another investigation focused on the cytotoxic effects of EMCH on MCF-7 cell lines. The study utilized flow cytometry to analyze apoptosis markers, indicating that EMCH triggers apoptotic pathways effectively, making it a candidate for further development in cancer therapeutics.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for assessing the purity of Ethyl 2-Morpholinecarboxylate Hydrochloride, and how are they validated?
- Methodology : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (e.g., 254 nm) is commonly used for purity assessment. A mobile phase of acetonitrile:aqueous buffer (pH 3.0–5.0) in gradient mode can resolve impurities. Thin-layer chromatography (TLC) with silica gel plates and a solvent system like ethanol-toluene-acetone-ammonia (28%) (e.g., 5:3:2:0.1 v/v) is also effective for preliminary screening. Validate methods using spiked samples to confirm specificity, linearity, and recovery rates .
Q. How can researchers optimize the synthesis of this compound to improve yield and reduce side products?
- Methodology : Optimize reaction parameters such as temperature (e.g., 40–60°C), solvent polarity (e.g., ethanol or dichloromethane), and stoichiometry of reagents (e.g., morpholine derivatives and ethyl chloroformate). Use inert atmospheres (N₂/Ar) to minimize oxidation. Post-synthesis, purify via recrystallization from ethanol/water mixtures or column chromatography with silica gel. Monitor intermediates using NMR (¹H/¹³C) to confirm structural integrity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps. Store the compound in airtight containers at 2–8°C to prevent hygroscopic degradation. In case of skin contact, rinse immediately with water for 15 minutes; for accidental ingestion, seek medical attention and provide SDS documentation .
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Analyze degradation products using LC-MS to identify hydrolysis pathways (e.g., cleavage of the morpholine ring or ester group). Kinetic modeling (e.g., Arrhenius equation) can predict shelf-life under standard storage conditions .
Q. What strategies can identify and quantify metabolites of this compound in in vitro pharmacological studies?
- Methodology : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via high-resolution mass spectrometry (HRMS) coupled with UPLC. Use isotopic labeling (e.g., ¹³C or ²H) to track metabolic pathways. Compare fragmentation patterns with reference standards to confirm metabolite structures .
Q. How can computational modeling predict the binding affinity of this compound to target enzymes or receptors?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., thrombin or NQO2). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd). Adjust substituents on the morpholine ring to optimize interactions in silico before synthesis .
Q. What techniques resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology : Replicate assays under standardized conditions (e.g., cell lines, incubation times). Use orthogonal assays (e.g., enzymatic inhibition and cell viability tests) to confirm activity. Analyze batch-to-batch variability in compound purity via NMR and HPLC to rule out impurities as confounding factors .
Methodological Notes
- Purity Validation : Cross-reference HPLC retention times with certified reference materials (CRMs) and quantify impurities using area normalization .
- Synthetic Optimization : Track reaction progress via in-situ IR spectroscopy to detect carbonyl intermediates (e.g., 1720 cm⁻¹ for ester groups) .
- Data Reproducibility : Archive raw spectral and chromatographic data in open-access repositories with metadata (e.g., solvent lot numbers, instrument calibration dates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
